molecular formula C24H46N4O6S2 B15113435 C24H46N4O6S2

C24H46N4O6S2

Cat. No.: B15113435
M. Wt: 550.8 g/mol
InChI Key: SEJKVRNPINWFGY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that features multiple functional groups, including carbamates, disulfides, and butylcarbamoyl groups

Preparation Methods

The synthesis of Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate involves several steps:

Industrial production methods for such complex molecules often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate: undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate exerts its effects involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar compounds include other disulfide-containing molecules such as:

Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate:

Properties

Molecular Formula

C24H46N4O6S2

Molecular Weight

550.8 g/mol

IUPAC Name

1-butyl-3-[6-[[butyl-(1,1-dioxothiolan-3-yl)carbamoyl]amino]hexyl]-1-(1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C24H46N4O6S2/c1-3-5-15-27(21-11-17-35(31,32)19-21)23(29)25-13-9-7-8-10-14-26-24(30)28(16-6-4-2)22-12-18-36(33,34)20-22/h21-22H,3-20H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

SEJKVRNPINWFGY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)NCCCCCCNC(=O)N(CCCC)C2CCS(=O)(=O)C2

Origin of Product

United States

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